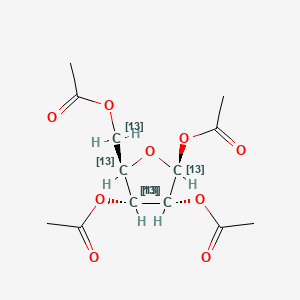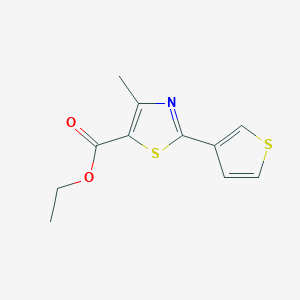
Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both thiophene and thiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .
Preparation Methods
The synthesis of Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines
Scientific Research Applications
Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death. The compound’s thiazole ring is known to interact with enzymes and proteins, inhibiting their function and thus exerting its biological effects .
Comparison with Similar Compounds
Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound is also used in pharmaceutical applications but has different functional groups that confer unique properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H11NO2S2 |
|---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-4-5-15-6-8/h4-6H,3H2,1-2H3 |
InChI Key |
XSMUZLRBUMVZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CSC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
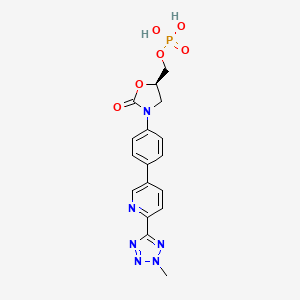
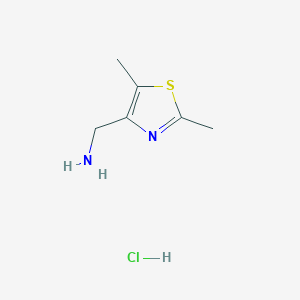

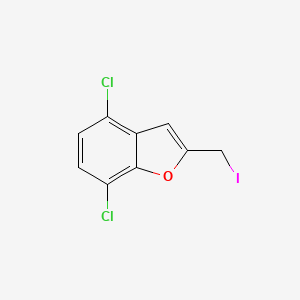
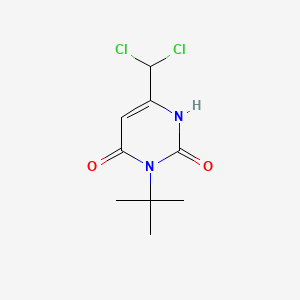
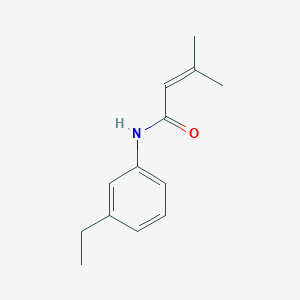
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)
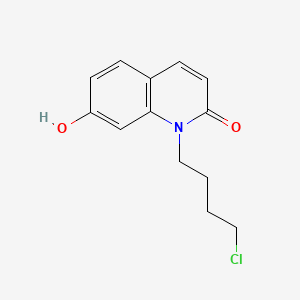
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)


